methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGIEBTMSZERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Trichloromethyl Enones and Aryl Hydrazines
A recent regiocontrolled methodology employs trichloromethyl enones as starting materials reacting with aryl hydrazine hydrochlorides or free hydrazines in alcoholic solvents (notably methanol) to yield methyl 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. Key features include:
- Regioselectivity influenced by hydrazine form:
- Aryl hydrazine hydrochlorides favor formation of the 1,3-regioisomer.
- Free aryl hydrazines favor the 1,5-regioisomer.
- The trichloromethyl group acts as a precursor for the carboxymethyl moiety via methanolysis.
- Reaction conditions involve reflux in methanol for extended periods (up to 16 hours).
Table 1: Reaction Conditions and Regioselectivity
| Entry | Hydrazine Type | Solvent | Temp & Time | Regioisomer Ratio (1,3 : 1,5) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylhydrazine hydrochloride | MeOH | Reflux, 16 h | 97:3 | 85 |
| 2 | Free phenylhydrazine | MeOH | Reflux, 16 h | 14:86 | 84 |
The mechanism involves initial formation of a 5-trichloromethylpyrazole intermediate, followed by methanolysis converting the trichloromethyl group into the methyl carboxylate.
Specific Preparation of this compound
While direct literature on the exact compound is limited, the synthetic strategy can be deduced from related pyrazole-3-carboxylate syntheses:
Stepwise Synthesis
Preparation of 2-cyanophenyl-substituted trichloromethyl enone : Starting with 2-cyanobenzaldehyde derivatives or 2-cyanophenyl ketones, chlorination and enone formation yield the trichloromethyl enone precursor.
Cyclization with hydrazine derivatives : Reacting the trichloromethyl enone with hydrazine or substituted aryl hydrazines in methanol under reflux forms the pyrazole ring, with regioselectivity controlled by hydrazine salt form.
Methanolysis of trichloromethyl group : The trichloromethyl substituent is converted into the methyl carboxylate ester during the reaction in methanol, completing the formation of this compound.
Reaction Conditions Summary
| Reagent | Amount (equiv.) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 2-cyanophenyl trichloromethyl enone | 1.0 | MeOH | Reflux | 16 hours | Ensures full conversion |
| Aryl hydrazine hydrochloride | 1.2 - 2.0 | Controls regioselectivity |
Alternative Synthetic Routes and Improvements
Improved Ecofriendly Processes
Some processes avoid organic solvents by performing key steps in water, reducing cost and simplifying isolation. Although these methods are demonstrated for related pyrazole carboxylates (e.g., 5-acetyl-1H-pyrazole-3-carboxylic acid), similar green chemistry principles could be adapted for this compound synthesis.
Use of Catalytic Dehydrogenation
Other pyrazole syntheses utilize catalytic dehydrogenation of diphenyl hydrazones with oxidants such as Chloramine-T in alcoholic media to form pyrazole carboxylates. This method may be tailored for derivatives with appropriate substituents but is less direct for cyano-substituted phenyl rings.
Mechanistic Insights and Regioselectivity Control
The regioselectivity in pyrazole formation is influenced by:
- The protonation state of the hydrazine (hydrochloride salt vs. free base).
- Solvent polarity and nucleophilicity (methanol favors methanolysis).
- Reaction temperature and time.
The formation of intermediates such as pyrazolines and trichloromethylpyrazoles precedes the final carboxylate formation, with dehydration and elimination steps driving the reaction forward.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Conditions | Regioselectivity | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Trichloromethyl enone + arylhydrazine | 2-cyanophenyl trichloromethyl enone + hydrazine hydrochloride | MeOH, reflux, 16 h | 1,3- or 1,5-isomers based on hydrazine form | 70-90 | Methanolysis converts CCl3 to CO2Me |
| Catalytic dehydrogenation of hydrazones | Diphenyl hydrazones + ethyl acetoacetate | Glacial acetic acid, CAT oxidant | Not regioselective for cyano substituent | ~80 | More suited for diphenyl pyrazole carboxylates |
| Green aqueous process (related pyrazoles) | β-keto esters + base in water | Ambient to mild heating | Not specified | High | Ecofriendly, solvent-free isolation |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 3 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This is a common reaction for pyrazole-3-carboxylate esters. For example:
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Reaction : Treatment with LiOH in ethanol/water (1:1) at room temperature converts the ester to 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylic acid .
-
Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by ester cleavage.
-
Applications : The carboxylic acid derivative serves as a precursor for amidation or further functionalization .
Nucleophilic Reactions at the Nitrile Group
The 2-cyanophenyl substituent enables reactivity typical of aromatic nitriles:
-
Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (via amide intermediate) or directly to a primary amine under reducing conditions (e.g., H<sub>2</sub>/Raney Ni) .
-
Cycloaddition : The nitrile may participate in inverse electron-demand Diels-Alder (IEDDA) reactions with amidines, forming pyrimidine derivatives. This is analogous to reactions observed in 1,2,3-triazine systems .
Cyclization and Condensation Reactions
The pyrazole ring and nitrile group facilitate cyclization under specific conditions:
With Active Methylene Compounds
With Hydrazines/Hydrazides
-
Reaction with hydrazine derivatives forms pyrazolo[4,3-b]pyridines via acetyl migration, as observed in structurally similar compounds .
Electrophilic Substitution on the Pyrazole Ring
The electron-rich pyrazole ring (due to resonance) undergoes electrophilic substitution, though steric hindrance from the 2-cyanophenyl group may limit reactivity:
-
Nitration/Sulfonation : Likely occurs at position 4 if activated.
-
Halogenation : Chlorination or bromination at position 4 is feasible under mild conditions (e.g., NCS or NBS) .
Functionalization via Cross-Coupling
The 2-cyanophenyl group can participate in palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura : Coupling with aryl boronic acids to form biaryl systems .
-
Buchwald-Hartwig : Amination of the aryl nitrile group (requires harsh conditions due to electron withdrawal) .
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure enables the formation of various heterocyclic compounds, making it valuable in organic synthesis. The compound can undergo several reactions, including oxidation, reduction, and substitution, which further enhances its utility in creating diverse chemical entities.
Biological Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains. For instance, a study indicated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines.
Anticancer Potential
This compound has shown promise in anticancer research. A detailed study highlighted its ability to induce apoptosis in cancer cells, particularly in breast and liver cancer models. The compound's mechanism involves activating caspases and inhibiting cell proliferation pathways.
| Study | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation | |
| HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation and induces cell cycle arrest |
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in developing advanced materials such as polymers and dyes. Its unique chemical properties allow it to be incorporated into various formulations, enhancing material performance.
Agrochemical Development
The compound is also explored for its applications in agrochemicals. Its derivatives have been tested as potential pesticides, demonstrating efficacy against various phytopathogenic fungi. This application highlights the compound's versatility beyond traditional pharmaceutical uses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:
- Substitution at the 5-position with different aryl groups enhances antimicrobial activity.
- Modifications at the 3-position can significantly impact anti-inflammatory efficacy.
Mechanism of Action
The mechanism of action of methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate with structurally related pyrazole-3-carboxylate derivatives, focusing on substituent effects, synthetic yields, and inferred biological properties.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations
However, electron-withdrawing groups like -CN stabilize intermediates, which may offset reactivity challenges. Methoxy and fluoro substituents (e.g., in ) improve reaction efficiency (64% yield) due to their moderate electronic effects and steric accessibility.
Biological Activity Kinase Inhibition: Aminoalkyl-substituted pyrimidine derivatives (e.g., ) exhibit selective kinase inhibition (e.g., MST3), attributed to hydrogen bonding with the aminoalkyl chain. The 2-cyanophenyl group may enhance binding to hydrophobic kinase pockets via π-π stacking. Antimicrobial Activity: Benzofuran-substituted pyrazoles () show antimicrobial properties, likely due to the planar, electron-rich benzofuran moiety. The cyano group’s electronegativity could similarly disrupt microbial membranes.
Solubility and Bioavailability Aminohexyl chains (e.g., ) significantly improve aqueous solubility compared to the hydrophobic 2-cyanophenyl group. However, the latter may enhance blood-brain barrier penetration due to increased lipophilicity. Fluorinated analogs () balance lipophilicity and metabolic stability, making them more drug-like than the cyano-substituted compound.
Biological Activity
Methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and case studies.
1. Overview of Biological Activities
The compound has been extensively studied for its potential therapeutic applications. Key biological activities include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through inhibition of specific inflammatory pathways.
- Anticancer Effects : Induces apoptosis in cancer cells and inhibits cell proliferation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Action : It may inhibit bacterial cell wall synthesis or interfere with essential metabolic enzymes, leading to cell death.
- Anti-inflammatory Mechanism : The compound has shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
- Anticancer Mechanism : It induces apoptosis by activating caspases and disrupting microtubule assembly, affecting cancer cell viability .
3.1 Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound:
| Study | Pathogen Tested | MIC (μg/mL) | Findings |
|---|---|---|---|
| Staphylococcus aureus | 31.25 | Effective against Gram-positive bacteria | |
| Escherichia coli | 62.5 | Moderate activity against Gram-negative bacteria |
In these studies, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
3.2 Anti-inflammatory Activity
The anti-inflammatory properties have been evaluated in various models:
| Study | Model Used | ED50 (mg/kg) | Findings |
|---|---|---|---|
| Carrageenan-induced edema in rats | 50 | Significant reduction in paw edema | |
| COX-1/COX-2 inhibition assay | - | Selective COX-2 inhibition with minimal side effects |
These findings indicate that the compound can effectively reduce inflammation and may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
3.3 Anticancer Activity
Research has highlighted the anticancer potential of this pyrazole derivative:
| Study | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation | |
| HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation and induces cell cycle arrest |
The ability of this compound to induce apoptosis and inhibit proliferation underscores its potential as a therapeutic agent in cancer treatment.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring have shown varying degrees of activity:
- Substitution at the 5-position with different aryl groups enhances antimicrobial activity.
- Modifications at the 3-position can significantly impact anti-inflammatory efficacy.
Q & A
Basic Research Question
- 1H/13C NMR : Confirm substitution patterns via coupling constants (e.g., pyrazole protons at δ 6.5–8.0 ppm) and carboxy ester signals (δ ~165 ppm) .
- IR : Validate ester carbonyl (~1720 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment .
Advanced Research Question
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve complex splitting patterns in crowded aromatic regions. X-ray crystallography (if crystals form) provides definitive structural confirmation .
How does the solubility profile of this compound influence solvent selection for reactions?
Basic Research Question
The compound is polar due to the nitrile and ester groups. It is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water or hexane. Use DMSO for biological assays and DCM for coupling reactions .
Advanced Research Question
Solubility parameters (Hansen solubility parameters) can predict miscibility with co-solvents. Molecular dynamics simulations model solvation shells to optimize solvent blends for crystallization .
What strategies are recommended for evaluating the biological activity of this compound?
Basic Research Question
Screen against kinase or enzyme targets using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Cytotoxicity can be assessed via MTT assays in cancer cell lines .
Advanced Research Question
Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or carbonic anhydrase. Follow up with SPR (surface plasmon resonance) for kinetic binding analysis .
How should researchers address the lack of ecological and toxicological data for this compound?
Basic Research Question
Perform acute toxicity assays (e.g., Daphnia magna EC50) and biodegradability tests (OECD 301F). Use QSAR models (EPI Suite) to estimate persistence and bioaccumulation .
Advanced Research Question
Conduct metabolomic profiling (LC-MS/MS) in model organisms (e.g., zebrafish) to identify metabolic pathways and toxicity markers.
What computational approaches are suitable for studying its reactivity and electronic properties?
Advanced Research Question
DFT calculations (B3LYP/6-311+G**) optimize geometry and compute frontier orbitals (HOMO-LUMO) to predict sites for electrophilic attack. TD-DFT models UV-Vis spectra for photostability studies .
How can conflicting literature data on pyrazole carboxylate stability be resolved?
Advanced Research Question
Replicate studies under controlled conditions (e.g., inert atmosphere, humidity <10%). Use accelerated stability testing (ICH Q1A) with HPLC tracking of degradation products .
What crystallographic challenges arise with this compound, and how are they addressed?
Advanced Research Question
Poor crystal growth due to flexible substituents can be mitigated by co-crystallization with carboxylic acids. Synchrotron radiation improves diffraction quality for low-symmetry crystals .
How do steric effects from the 2-cyanophenyl group influence reaction pathways?
Advanced Research Question
Steric maps (calculated using Voronoi volumes) quantify spatial hindrance. Compare reaction rates with analogs (e.g., 4-cyanophenyl) to isolate steric vs. electronic effects .
What methodologies validate the absence of regioisomeric impurities in the final product?
Advanced Research Question
Use NOESY NMR to confirm spatial proximity of substituents. Chiral HPLC with polysaccharide columns separates enantiomers if asymmetric centers form during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
